(3-Amino-5-((2-ethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone
Description
Properties
IUPAC Name |
[3-amino-5-(2-ethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S2/c1-4-19-7-5-6-8-22(19)29-27-26(34(31,32)21-15-11-18(3)12-16-21)23(28)25(33-27)24(30)20-13-9-17(2)10-14-20/h5-16,29H,4,28H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZMSPBKWJFLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)C)N)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Amino-5-((2-ethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone, with the CAS number 1115373-27-7, is a complex organic compound featuring a thiophene ring, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 476.6 g/mol. Its structure consists of a thiophene core substituted with various functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H26N2O3S2 |
| Molecular Weight | 476.6 g/mol |
| CAS Number | 1115373-27-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It has been shown to exhibit inhibitory effects on various enzymes involved in metabolic pathways, which can lead to therapeutic applications in treating diseases like cancer and inflammation.
Biological Activity
-
Anticancer Activity
- Research indicates that this compound may inhibit the proliferation of cancer cells through apoptosis induction. A study demonstrated that it effectively reduced cell viability in various cancer cell lines by inducing oxidative stress and disrupting cellular signaling pathways.
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Antimicrobial Effects
- The compound has exhibited antimicrobial properties against several bacterial strains. In vitro studies revealed significant inhibition zones, indicating its potential as an antimicrobial agent.
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Anti-inflammatory Properties
- Inflammatory models have shown that this compound can reduce pro-inflammatory cytokine production, suggesting its role in modulating immune responses.
Case Studies
-
Cell Line Studies
- In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
-
Animal Models
- An animal model study demonstrated that administration of this compound significantly reduced tumor growth in xenograft models, supporting its potential for further development as an anticancer therapeutic.
Research Findings
Recent research has focused on the synthesis and characterization of this compound, exploring its potential applications in drug development. Key findings include:
- Synthesis Techniques : The compound can be synthesized via multi-step organic reactions, including methods like Suzuki-Miyaura coupling.
- Biological Assays : Various assays have confirmed its activity against specific targets, providing insights into its mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several heterocyclic methanones (Table 1):
Table 1: Structural and Functional Comparison of Methanone Derivatives
- Thiophene vs.
- Substituent Diversity: The 4-tosyl group in the target may improve solubility and metabolic stability relative to the sulfonylphenyl groups in ’s triazole derivatives . The 2-ethylphenylamino group could modulate steric effects compared to ’s pyrazole-linked malononitrile or cyanoacetate substituents .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
